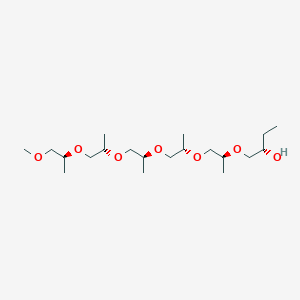
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is a complex organic compound with a unique structure characterized by multiple ether linkages and methyl groups. This compound is part of a class of macrocyclic compounds known for their ability to form stable complexes with various ions, making them valuable in both chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by methylation of the resulting polyether. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism by which 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- exerts its effects involves its ability to form stable complexes with ions through non-covalent interactions. These interactions are primarily driven by hydrogen bonding and van der Waals forces. The molecular targets include metal ions and biological macromolecules, which can be modulated by the compound to achieve desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but lacks the methyl groups, resulting in different complexation properties.
4,7,10,13,16,19-Hexamethyl-2,5,8,11,14,17,20-heptaoxatetracosan-22-ol: Contains additional ether linkages and methyl groups, offering enhanced stability in complex formation.
Uniqueness
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specificity in complex formation .
Eigenschaften
CAS-Nummer |
72187-25-8 |
|---|---|
Molekularformel |
C20H42O7 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C20H42O7/c1-8-20(21)14-27-19(6)13-26-18(5)12-25-17(4)11-24-16(3)10-23-15(2)9-22-7/h15-21H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
PNVMQWAENBPTDS-RABCQHRBSA-N |
Isomerische SMILES |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
Kanonische SMILES |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















